Bienvenue dans la boutique en ligne BenchChem!

1,5-Diphenyl-1H-pyrazole

COX-2 inhibition Anti-inflammatory Selectivity index

1,5-Diphenyl-1H-pyrazole (CAS 6831-89-6) is the regiospecifically distinct 1,5-diaryl pyrazole scaffold—critically differentiated from 1,3- and 3,5-regioisomers. This core delivers validated COX-2 inhibition (IC50 0.45 μM, selectivity >111), anti-HIV NNRTI activity against delavirdine-resistant P236L mutants, and serves as the essential precursor for 4-substituted anti-inflammatory agents and antimicrobials active against C. albicans and M. tuberculosis. Its turn-on fluorescence enables neurodegenerative probe development. One scaffold, three therapeutically validated pipelines.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 6831-89-6
Cat. No. B1594079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenyl-1H-pyrazole
CAS6831-89-6
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3
InChIInChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H
InChIKeyIDCXLYCLPHRSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenyl-1H-pyrazole (CAS 6831-89-6): A Foundational Pyrazole Scaffold for Drug Discovery and Chemical Biology


1,5-Diphenyl-1H-pyrazole (CAS 6831-89-6) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms with phenyl substituents at the N1 and C5 positions . This specific substitution pattern distinguishes it from regioisomers such as 1,3-diphenyl-1H-pyrazole and 3,5-diphenyl-1H-pyrazole, and serves as a foundational scaffold for developing biologically active molecules across multiple therapeutic areas including anti-inflammatory agents, antimicrobial compounds, and CNS-targeted therapeutics [1][2]. With a molecular formula of C15H12N2, molecular weight of 220.27 g/mol, and calculated LogP of approximately 3.54, the compound exhibits physicochemical properties conducive to CNS penetration and target engagement in hydrophobic binding pockets [3].

Why 1,5-Diphenyl-1H-pyrazole Cannot Be Substituted with 1,3-Diphenyl or 3,5-Diphenyl Regioisomers


Despite sharing identical molecular formulas and similar molecular weights (220.27 g/mol), the 1,5-diphenyl substitution pattern cannot be interchanged with other regioisomers due to fundamentally divergent biological recognition and downstream derivative accessibility. In the COX-2 inhibitor context, the 1,5-diaryl arrangement is critical for achieving the proper binding orientation—docking studies reveal that 1,5-diphenyl pyrazole derivatives adopt a binding mode analogous to SC-558 (a selective COX-2 inhibitor), where the phenyl rings occupy adjacent positions essential for hydrophobic interactions with the enzyme's active site [1]. In contrast, 1,3-diphenyl-1H-pyrazole derivatives have been primarily explored as PPARγ partial agonists with nanomolar binding affinities targeting an entirely different receptor family, demonstrating that subtle regioisomeric differences redirect pharmacological activity profiles entirely [2]. Additionally, the 1,5-substitution pattern enables regioselective derivatization at the C3 and C4 positions to modulate activity against HIV-1 reverse transcriptase mutants, cannabinoid receptor subtypes, and protein aggregation targets—synthetic entry points that differ substantially from alternative regioisomers [3][4].

Quantitative Differentiation Evidence: 1,5-Diphenyl-1H-pyrazole versus Structural Analogs and Reference Standards


COX-2 Selectivity Index: 1,5-Diphenyl Pyrazole Derivatives Achieve SI = 111.1 versus Celecoxib's Moderate Selectivity Profile

In a comparative COX-2 inhibition study, 1,5-diphenyl pyrazole derivative 2f (a 1,5-diphenyl-1H-pyrazole substituted at the 4-position) exhibited a COX-2 IC50 of 0.45 μM with a COX-2/COX-1 selectivity index of 111.1, demonstrating substantially greater COX-2 selectivity than the reference NSAID diclofenac, which showed lower COX-2 selectivity in the same assay [1]. While the parent 1,5-diphenyl-1H-pyrazole scaffold itself is the synthetic precursor, the derivatized compounds derived from it achieve selectivity profiles competitive with established COX-2 inhibitors—the SI of 111.1 compares favorably to celecoxib's reported selectivity index of approximately 30-40 in similar assay systems, indicating that appropriate 1,5-diphenyl pyrazole derivatives can achieve higher discrimination between COX-1 and COX-2 isoforms [1].

COX-2 inhibition Anti-inflammatory Selectivity index

Antimicrobial Potency Enhancement: Halogenated 1,5-Diphenyl Pyrazoles Outperform Parent Compound and Match Bifonazole

The unsubstituted 1,5-diphenyl-1H-pyrazole (compound 3) exhibits only weak antimycotic and antibacterial activities in vitro against Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus, representing baseline activity that necessitates further derivatization [1]. In contrast, dichloro- and trichloro-substituted derivatives synthesized from this parent scaffold (compounds 10j, 10k, 10l) produced inhibitory effects against C. albicans, C. neoformans, and S. aureus that were similar or superior to those of bifonazole, a clinical antifungal agent [1]. Furthermore, these halogenated derivatives demonstrated activity against Mycobacterium tuberculosis superior to that of clotrimazole and econazole, which served as reference drugs in the same assay [1]. This quantitative progression—from weak baseline activity to potent, clinically comparable antimicrobial efficacy—demonstrates that the 1,5-diphenyl-1H-pyrazole scaffold is an essential starting point for generating optimized antimicrobial agents through targeted halogen substitution.

Antifungal Antibacterial Structure-activity relationship

HIV-1 Reverse Transcriptase Inhibition: 1,5-Diphenylpyrazole Derivative PNU-32945 Retains Activity Against Delavirdine-Resistant P236L Mutant

The 1,5-diphenylpyrazole derivative PNU-32945 (compound 2) exhibited potent inhibitory activity against wild-type HIV-1 reverse transcriptase with an IC50 of 2.8 μM and, critically, maintained activity against the delavirdine-resistant P236L mutant with an IC50 of 1.1 μM [1]. In direct comparison, the reference NNRTI delavirdine loses significant activity against the same P236L mutant, whereas PNU-32945 not only retains but demonstrates improved potency against the resistant variant (1.1 μM vs 2.8 μM for wild-type), representing a fold-change in potency favorable to the mutant enzyme [1]. This differential activity profile against a clinically relevant resistance mutation establishes the 1,5-diphenylpyrazole scaffold as a privileged chemotype for developing next-generation NNRTIs capable of addressing treatment-experienced patient populations where delavirdine-based therapies have failed.

HIV-1 NNRTI Drug resistance Mutant activity

Fluorescence Enhancement upon Protein Aggregate Binding: Bromo-Substituted DPP (Anle138b) Exhibits Stronger Enhancement than Fluoro-Analog

Diphenyl-pyrazole (DPP) compounds, including derivatives of the 1,5-diphenyl-1H-pyrazole scaffold, exhibit pronounced fluorescence enhancement upon binding to α-synuclein fibrils, a property that enables their use as aggregation-specific fluorescent markers [1]. Among the investigated DPP compounds, anle138b (R = Br) demonstrated strong fluorescence enhancement at short wavelengths upon fibril binding, whereas the fluoro-substituted analog anle186b (R = F) and hydroxy-substituted sery313b (R = OH) showed distinct photophysical profiles with varying degrees of solvent-dependent dual fluorescence [1]. In non-polar solvents, DPP compounds exhibit strong blue emission; in polar and protic solvents (water, acetic acid), dual fluorescence emerges with a red-shifted component indicative of excited-state charge transfer with large dipole moment [1]. This solvent- and substituent-dependent fluorescence behavior establishes the 1,5-diphenyl pyrazole core as a tunable fluorophore platform where halogen substitution modulates both binding affinity to protein aggregates and emission characteristics.

Fluorescent probe Protein aggregation α-Synuclein

Synthetic Accessibility and Regioselective Derivatization: C3 and C4 Positions Enable Diversification Across Multiple Therapeutic Targets

The 1,5-diphenyl-1H-pyrazole scaffold provides distinct synthetic advantages over alternative pyrazole regioisomers, particularly in the regioselective introduction of substituents at the C3 and C4 positions. SAR studies have demonstrated that modifications at these specific positions significantly influence biological activity across multiple target classes—3-substituted derivatives (including carboxamide analogs like SR141716A/Rimonabant) achieve high binding affinity for cannabinoid CB1 receptors (Ki values in the low nanomolar range), while 4-substituted derivatives (including halogenated and imidazolyl-methyl variants) exhibit optimized antimicrobial and COX-2 inhibitory activities [1][2][3]. In comparison, the 1,3-diphenyl-1H-pyrazole scaffold has been predominantly explored for PPARγ partial agonism, with limited crossover to the diverse target profile accessible from the 1,5-substitution pattern [4]. The orthogonal reactivity of the C3 and C4 positions in 1,5-diphenyl pyrazoles enables sequential functionalization without protecting group manipulation, facilitating parallel library synthesis and accelerated SAR exploration—a synthetic efficiency advantage not shared by all regioisomers.

Synthetic intermediate Derivatization Structure-activity relationship

Validated Application Scenarios for 1,5-Diphenyl-1H-pyrazole (CAS 6831-89-6) in Scientific Research and Industrial Procurement


Scaffold for Selective COX-2 Inhibitor Development in Anti-Inflammatory Drug Discovery

Procurement of 1,5-diphenyl-1H-pyrazole as a starting material enables the synthesis of 4-substituted derivatives that achieve COX-2 IC50 values as low as 0.45 μM with selectivity indices exceeding 111, directly addressing the gastrointestinal toxicity liabilities associated with non-selective NSAIDs [1]. This scaffold is particularly valuable for medicinal chemistry programs seeking to optimize COX-2 selectivity while avoiding the cardiovascular safety concerns that led to the withdrawal of certain coxibs. Docking studies confirm that 1,5-diphenyl pyrazole derivatives adopt a binding mode analogous to SC-558, providing a structurally validated starting point for rational design and structure-based optimization [1].

Parent Scaffold for Halogenated Antimicrobial Agents Targeting Resistant Pathogens

1,5-Diphenyl-1H-pyrazole serves as the essential synthetic precursor for generating halogenated 4-imidazolylmethyl derivatives with antimicrobial activity against C. albicans, C. neoformans, S. aureus, and M. tuberculosis comparable or superior to clinical antifungals bifonazole, clotrimazole, and econazole [2]. The unsubstituted parent compound exhibits only weak baseline activity, establishing it as a clean starting point for SAR-driven optimization. Procurement of this scaffold enables structure-activity relationship studies where systematic halogen substitution (fluoro, chloro, dichloro, trichloro) predictably enhances antimicrobial potency, providing a validated optimization pathway for developing novel antifungal and antimycobacterial agents [2].

Fluorescent Probe Development for Neurodegenerative Protein Aggregate Detection

Diphenyl-pyrazole compounds derived from the 1,5-diphenyl pyrazole core exhibit aggregation-specific fluorescence enhancement upon binding to α-synuclein fibrils, with minimal background fluorescence in the unbound state [3]. This turn-on fluorescence property enables wash-free detection of pathological protein aggregates implicated in Parkinson's disease, Alzheimer's disease, and prion disorders. The fluorescence emission characteristics can be tuned through halogen substitution—bromo-substituted anle138b exhibits strong short-wavelength enhancement, while other substituents modulate solvent-dependent dual fluorescence behavior [3]. Procurement of the parent scaffold supports the development of next-generation fluorescent probes for high-throughput screening of aggregation inhibitors and diagnostic imaging applications.

Lead Scaffold for HIV-1 NNRTI Development with Activity Against Drug-Resistant Mutants

1,5-Diphenylpyrazole derivatives, exemplified by PNU-32945, demonstrate potent HIV-1 reverse transcriptase inhibition (wild-type IC50 = 2.8 μM) with the critical advantage of retaining and improving activity against the delavirdine-resistant P236L mutant (IC50 = 1.1 μM) [4]. This differential activity profile against a clinically significant resistance mutation distinguishes the 1,5-diphenylpyrazole scaffold from first-generation NNRTIs and provides a procurement rationale for antiviral drug discovery programs targeting treatment-experienced patient populations. The scaffold's synthetic accessibility enables systematic SAR exploration at the C3 and C4 positions to further optimize potency and resistance profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Diphenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.